![molecular formula C14H17NO6 B14282109 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid CAS No. 162461-43-0](/img/structure/B14282109.png)
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is a complex organic compound that belongs to the class of carboxylic acids This compound features a benzoic acid core with a hydroperoxy-oxohexylcarbamoyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid typically involves multi-step organic reactions
Starting Material: Benzoic acid is often used as the starting material.
Carbamoylation: The benzoic acid is reacted with a suitable carbamoylating agent to introduce the carbamoyl group.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the hydroperoxy and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The oxo group can be reduced under suitable conditions.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Further oxidized derivatives of the hydroperoxy group.
Reduction Products: Alcohols or other reduced forms of the oxo group.
Substitution Products: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may exert its effects through pathways involving oxidative stress and modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoic acid:
Benzoic acid: The simplest form of benzoic acid without any substituents.
2-Carbamoylbenzoic acid: Contains a carbamoyl group but lacks the hydroperoxy and oxo groups.
Uniqueness
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is unique due to the presence of the hydroperoxy-oxohexylcarbamoyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
162461-43-0 |
|---|---|
Formule moléculaire |
C14H17NO6 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
2-[(6-hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H17NO6/c16-12(21-20)8-2-1-5-9-15-13(17)10-6-3-4-7-11(10)14(18)19/h3-4,6-7,20H,1-2,5,8-9H2,(H,15,17)(H,18,19) |
Clé InChI |
PJUMAGFCVDWWPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)OO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
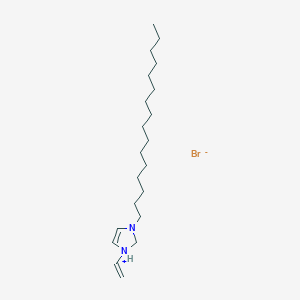
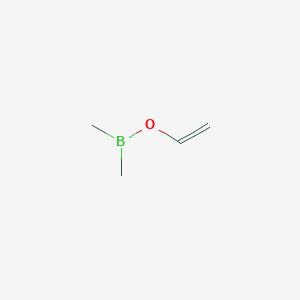

![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
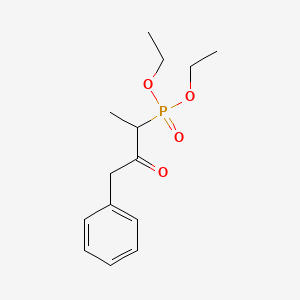
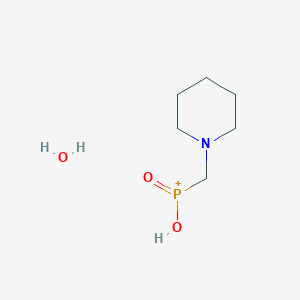
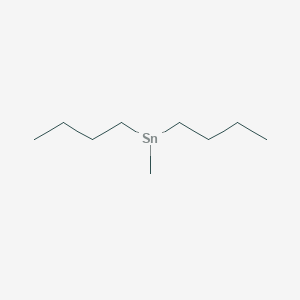
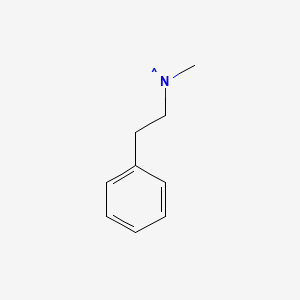

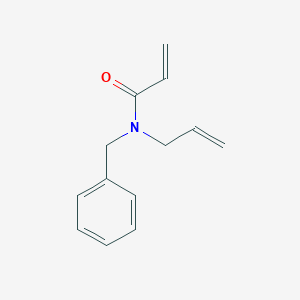
![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
